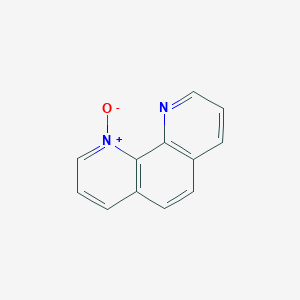
1,10-Phenanthroline 1-oxide
描述
1,10-Phenanthroline 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C12H8N2O and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Catalytic Applications
1.1 Coordination Chemistry and Catalysis
Phen-1-oxide serves as a bidentate ligand in coordination complexes, enhancing the catalytic activity of transition metals. Its ability to form stable complexes with metals such as palladium, nickel, and zinc has been extensively studied.
- Palladium-Catalyzed Reactions : Research indicates that phen-1-oxide derivatives can facilitate palladium-catalyzed allylic substitution reactions. These reactions are crucial for synthesizing complex organic molecules .
- Nickel-Catalyzed Reactions : The compound has also been employed in nickel-catalyzed Michael addition reactions, demonstrating significant efficiency in forming carbon-carbon bonds .
Table 1: Summary of Catalytic Reactions Involving Phen-1-Oxide
| Reaction Type | Metal Catalyst | Application |
|---|---|---|
| Allylic Substitution | Palladium | Synthesis of complex organic molecules |
| Michael Addition | Nickel | Formation of carbon-carbon bonds |
| Direct Aldol Reaction | Zinc | Synthesis of β-hydroxy ketones |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial action of phen-1-oxide and its derivatives against various pathogens. The compound exhibits significant activity against bacterial biofilms, making it a potential candidate for developing new antimicrobial agents.
- Mechanism of Action : The antimicrobial efficacy is attributed to its ability to disrupt biofilm formation and inhibit metabolic activity in bacteria. For instance, studies have shown that phen-1-oxide can reduce the metabolic activity of biofilm-forming bacteria significantly .
Table 2: Antimicrobial Activity of Phen-1-Oxide Derivatives
| Compound | Pathogen Type | Activity Level |
|---|---|---|
| 1,10-Phenanthroline | Gram-positive | High |
| 1,10-Phenanthroline 5,6-dione | Gram-negative | Moderate |
| [Ag(phendione)2]ClO4 | Biofilm-forming | Very High |
Synthesis and Characterization
The synthesis of phen-1-oxide typically involves the oxidation of 1,10-phenanthroline using oxidizing agents such as peroxomonosulfate or hydrogen peroxide. Recent advancements have led to more efficient synthetic routes that yield high-purity products suitable for various applications .
3.1 Synthetic Methods
The following methods are commonly used for synthesizing phen-1-oxide:
- Oxidation with Peroxomonosulfate : This method allows for selective synthesis under controlled pH conditions to avoid overoxidation .
- Hydrogen Peroxide-Urea Adduct : This approach offers a straightforward route to obtain phen-1-oxide with minimal side products .
Future Directions and Research Opportunities
The unique properties of phen-1-oxide open avenues for further research in various fields:
- Green Chemistry : Its water-soluble derivatives are promising candidates for applications in environmentally friendly chemical processes .
- Organocatalysis : The potential use of phen-1-oxide as a phase-transfer catalyst in asymmetric transformations could lead to significant advancements in synthetic organic chemistry .
化学反应分析
Coordination Chemistry
PhenO acts as a bidentate ligand, forming complexes with transition metals. Notable examples:
-
Cobalt(II) complexes : PhenO coordinates with Co(II) to form Co–N₄ centers, which catalyze the oxygen reduction reaction (ORR) via a four-electron pathway. Nitro-substituted phenO enhances catalytic activity due to electron-withdrawing effects ( ).
-
Iron complexes : Despite forming Fe(phenO)₃²⁺ (ferroin analog), phenO does not fully inhibit Fenton reactions, allowing partial oxidative degradation of substrates like 2-deoxyribose ( ).
Functionalization and Substitution Reactions
PhenO undergoes regioselective substitution at the 5- and 6-positions:
-
Carboxylic acid derivatives : Oxidation with NaClO₂ at 90°C yields 9-methyl-1,10-phenanthroline-2-carboxylic acid ( ).
-
Nucleophilic ring-opening : Epoxides of phenO react with amines (e.g., dibenzylamine) under Lewis acid catalysis (Mg(ClO₄)₂) to form chiral dihydro-phenanthroline derivatives ( ).
Reactivity in Radical Reactions
PhenO modulates radical pathways:
-
Fenton reaction : While phenO binds Fe(II), it incompletely inhibits - OH generation, enabling partial oxidation of 2-deoxyribose and DMSO ( ).
Derivatization for Asymmetric Catalysis
Chiral phenO derivatives enable enantioselective transformations:
-
Epoxide intermediates : 1,10-Phenanthroline-5,6-epoxide reacts with amines to form ligands for Pd-catalyzed allylic alkylation and Zn-catalyzed aldol reactions ( ).
Key Mechanistic Insights
-
Steric and electronic effects : Substituents on phenO’s aromatic ring alter redox potentials and catalytic activity. For example, nitro groups downshift the e<sub>g</sub>-orbital energy of Co(II), enhancing ORR efficiency ( ).
-
pH-dependent speciation : Under neutral conditions, phenO is further oxidized to phenO₂ ( ), but acidic conditions stabilize the mono-N-oxide ( ).
属性
CAS 编号 |
1891-19-6 |
|---|---|
分子式 |
C12H8N2O |
分子量 |
196.2 g/mol |
IUPAC 名称 |
1-oxido-1,10-phenanthrolin-1-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-8-2-4-10-6-5-9-3-1-7-13-11(9)12(10)14/h1-8H |
InChI 键 |
OFEFUDKSXOZQFL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=[N+]3[O-])C=C2)N=C1 |
规范 SMILES |
C1=CC2=C(C3=C(C=CC=[N+]3[O-])C=C2)N=C1 |
同义词 |
1,10-Phenanthroline 1-oxide |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













